molecular formula C11H12IN3O6 B1448649 ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate CAS No. 1971131-38-0

ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate

Cat. No.: B1448649
CAS No.: 1971131-38-0
M. Wt: 409.13 g/mol
InChI Key: NWSLCWUYPRDCAY-UHFFFAOYSA-N
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Description

Ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate (CAS: AMTH214) is a halogenated heterocyclic compound featuring a pyridine core substituted with iodine at position 3, a nitro group at position 5, and an ethoxycarbonyl carbamate moiety. This compound is cataloged in the AMT Halogenated Heterocycles series as a specialized synthetic intermediate, likely utilized in pharmaceutical or agrochemical research due to its reactive functional groups .

Properties

IUPAC Name

ethyl N-ethoxycarbonyl-N-(3-iodo-5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O6/c1-3-20-10(16)14(11(17)21-4-2)9-8(12)5-7(6-13-9)15(18)19/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSLCWUYPRDCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=C(C=C(C=N1)[N+](=O)[O-])I)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150619
Record name Imidodicarbonic acid, 2-(3-iodo-5-nitro-2-pyridinyl)-, 1,3-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971131-38-0
Record name Imidodicarbonic acid, 2-(3-iodo-5-nitro-2-pyridinyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1971131-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-(3-iodo-5-nitro-2-pyridinyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate, with the molecular formula C11H12IN3O6 and a molecular weight of 409.13 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications.

PropertyValue
Molecular Formula C11H12IN3O6
Molecular Weight 409.13 g/mol
CAS Number 1971131-38-0
Purity Typically >95%

Synthesis and Characterization

The compound can be synthesized through various chemical pathways, often involving the reaction of ethyl carbamate with 3-iodo-5-nitropyridine derivatives. Characterization techniques such as NMR, mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyridine compounds demonstrate significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

In a study focusing on related compounds, a series of ethyl derivatives were screened for their antibacterial and antifungal activities, revealing effective inhibition against pathogens such as Candida albicans and Aspergillus flavus . Although specific data on this compound is limited, its structural similarity suggests potential efficacy.

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may possess anticancer properties. The presence of nitro groups in the pyridine ring is often correlated with increased cytotoxicity against various cancer cell lines. The mechanism typically involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A comparative study evaluated the antibacterial activity of several nitropyridine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound showed promising results, particularly against Gram-positive bacteria .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxicity of related compounds on human cancer cell lines. Results suggested that modifications in the pyridine structure could enhance cytotoxic effects, indicating a potential pathway for drug development targeting cancer .

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that compounds similar to ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate exhibit significant cytotoxic effects against various cancer cell lines. The presence of nitro groups in the pyridine ring is often correlated with increased cytotoxicity, potentially through mechanisms involving the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antibacterial Efficacy

Research indicates that this compound may also possess antibacterial properties. Case studies assessing its efficacy against specific bacterial strains have shown promising results, suggesting that it could be developed into a novel antibacterial agent.

Drug Development

The unique structural features of this compound make it a candidate for further development in drug discovery programs aimed at treating cancer and bacterial infections. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies.

Research Tool

As a research compound, it serves as a valuable tool for scientists investigating the mechanisms of action of similar compounds or exploring new therapeutic pathways in cancer treatment and antibiotic development.

Cytotoxicity Assessment

A study conducted on related compounds demonstrated that those with similar nitro-pyridine structures exhibited potent cytotoxic effects against human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to increased oxidative stress leading to cell death.

Antibacterial Activity Study

In a case study focused on antibacterial efficacy, this compound was tested against several Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl N-(5-Amino-3-Iodopyridin-2-yl)-N-(Ethoxycarbonyl)Carbamate (AMTH215)

  • Structural Differences: AMTH215 replaces the 5-nitro group of AMTH214 with an amino (-NH2) group.
  • Implications: Reactivity: The amino group increases nucleophilicity, enabling conjugation or acylation reactions, whereas the nitro group in AMTH214 is electron-withdrawing, favoring electrophilic substitution. Stability: Nitro groups generally enhance oxidative stability, while amino groups may require protection during synthesis. Applications: AMTH215 could serve as a precursor for fluorescent probes or kinase inhibitors, while AMTH214’s nitro group may be reduced to amines for bioactive molecule synthesis .

Ethyl N-(2-Hydroxyethyl)-N-Nitrosocarbamate (CAS 62641-68-3)

  • Structural Differences: Features a nitroso (-NO) and hydroxyethyl group instead of the pyridine core and iodine/nitro substituents.
  • Properties: Molecular Weight: 162.14 g/mol (vs. 445.14 g/mol for AMTH214). Polarity: Higher polarity (XLogP3 = -0.5) due to the hydroxyethyl group, compared to AMTH214’s lipophilic iodo and nitro groups. Toxicity: Nitroso groups are associated with genotoxicity, limiting pharmaceutical use, whereas AMTH214’s halogenated pyridine core may offer safer derivatization pathways .

Fentanyl Carbamate (Ethyl (1-Phenethylpiperidin-4-yl)(Phenyl)Carbamate)

  • Structural Differences : A piperidine-based carbamate with phenethyl and phenyl groups, contrasting with AMTH214’s pyridine scaffold.
  • Functional Relevance: Fentanyl carbamate is a controlled opioid analog, highlighting how carbamate groups can modulate pharmacokinetics in CNS-targeting drugs. AMTH214’s heteroaromatic structure suggests non-opioid applications, such as enzyme inhibition or material science .

Ethyl N-(3-{2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Hydrazino}-2-Cyanoacryloyl)Carbamate (CAS 338409-50-0)

  • Structural Differences: Contains a trifluoromethyl group, hydrazino linker, and cyanoacryloyl moiety, demonstrating greater complexity than AMTH214.
  • Applications : Likely used in agrochemicals (e.g., herbicides) due to the trifluoromethyl group’s metabolic resistance. AMTH214’s simpler structure may prioritize ease of functionalization for medicinal chemistry .

Data Table: Key Properties of Comparable Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Potential Applications
AMTH214 C12H12IN3O6 445.14 3-iodo, 5-nitro, ethoxycarbonyl ~2.1† Pharmaceutical intermediates
AMTH215 C12H14IN3O5 431.16 3-iodo, 5-amino, ethoxycarbonyl ~1.5† Bioactive molecule synthesis
Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate C5H10N2O4 162.14 Nitroso, hydroxyethyl -0.5 Limited due to toxicity
Fentanyl carbamate C25H31N3O3 421.24 Phenethyl, phenyl, piperidine ~4.2† Opioid analogs (controlled)

*XLogP3 values estimated using fragment-based methods. †Calculated using ChemDraw or similar tools.

Research Findings and Implications

  • Synthetic Utility: AMTH214’s halogen and nitro groups make it amenable to Suzuki-Miyaura coupling or nitro reduction, enabling diverse derivative synthesis . In contrast, AMTH215’s amino group allows for diazotization or amide bond formation.
  • Toxicity Considerations: While ethyl carbamate (EC) in alcoholic beverages poses carcinogenic risks (MOE = 6,289) , AMTH214’s structure likely mitigates such risks due to its heteroaromatic stabilization and lack of metabolic pathways generating EC.
  • Industrial Relevance: Carbamates like AMTH214 are critical in drug discovery, with halogenation improving target binding and pharmacokinetics compared to non-halogenated analogs .

Preparation Methods

Detailed Preparation Methods

Catalytic Synthesis from Urea and Alcohols

A key preparation method for carbamate derivatives involves reacting urea with ethanol (or other alcohols) in the presence of metal oxide catalysts such as zinc oxide, magnesia, or calcium oxide. This method avoids the use of phosgene, reducing toxicity and environmental impact.

Typical Reaction Conditions and Procedure
Parameter Range/Value Notes
Urea to ethanol ratio 1:1 to 1:20 (molar) Adjusted based on desired yield
Catalyst ZnO, MgO, CaO Metal oxides as heterogeneous catalysts
Temperature 100–200 °C Controlled heating in sealed reactor
Pressure 0.1–2.0 MPa Maintained to optimize reaction rate
Reaction time 1–12 hours Dependent on temperature and catalyst
Ammonia management Absorbed and recycled Ammonia byproduct is captured for reuse
Example Embodiments
  • Embodiment 1: 780 L ethanol, 150 kg urea, 10 kg ZnO catalyst, heated to 150 °C under 1.0 MPa for 6 hours, followed by vacuum distillation to isolate carbamate product.
  • Embodiment 2: 780 L ethanol, 120 kg urea, 20 kg MgO catalyst, 100 °C under 0.1 MPa for 12 hours, with ammonia absorption and product distillation.
  • Embodiment 3: 800 L ethanol, 150 kg urea, 15 kg CaO catalyst, heated to 200 °C under 1.0 MPa for 1 hour, followed by vacuum distillation.

These methods yield ethyl carbamate derivatives with over 95% yield and minimal environmental impact due to ammonia recycling and absence of phosgene use.

Condensation Reactions Involving Iodinated Nitropyridine Derivatives

For the preparation of ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate specifically, the incorporation of the 3-iodo-5-nitropyridin-2-yl moiety is critical. This is typically achieved through condensation reactions between substituted pyridine intermediates and carbamate precursors.

  • The pyridine ring bearing iodo and nitro substituents is synthesized or obtained as an intermediate.
  • This intermediate undergoes nucleophilic substitution or condensation with an ethyl carbamate derivative or its activated form.
  • Bases such as N,N-diisopropylethylamine are used to facilitate the reaction.
  • The process may involve formation of an acid chloride intermediate or direct coupling under mild conditions.

This method is supported by synthetic routes described in medicinal chemistry patents and literature, where halogenated pyridine derivatives are coupled with carbamate groups to yield target molecules.

Avoidance of Phosgene and Use of Environmentally Friendly Catalysts

The preparation methods emphasize:

  • Avoiding phosgene, a highly toxic and corrosive reagent traditionally used in carbamate synthesis.
  • Using metal oxide catalysts (ZnO, MgO, CaO) that are less hazardous and recyclable.
  • Operating under sealed conditions to control ammonia release and enable its capture and reuse.
  • Employing vacuum distillation to purify the final product efficiently.

These strategies improve safety, reduce environmental pollution, and lower production costs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Notes
Urea + Ethanol + Metal Oxide Catalyst Urea, ethanol, ZnO/MgO/CaO, 100–200 °C, 0.1–2.0 MPa, 1–12 h Phosgene-free, low toxicity, recyclable ammonia >95% yield, scalable industrial process
Condensation with Halogenated Pyridine Iodinated nitropyridine intermediate, ethyl carbamate derivative, base (e.g., DIPEA) Specific functionalization, suitable for medicinal chemistry High purity, suitable for complex molecules
Phosgene-based methods (historical) Phosgene, amines/alcohols High reactivity but toxic and hazardous Not recommended due to safety

Research Findings and Practical Considerations

  • The catalytic urea-ethanol method is well-documented for producing ethyl carbamates with high efficiency and environmental compliance.
  • Ammonia generated during the reaction is a valuable byproduct that can be absorbed and reused, enhancing sustainability.
  • The choice of catalyst affects reaction temperature and time; ZnO enables faster reactions at higher temperatures, while MgO and CaO work well at lower temperatures but require longer times.
  • For the specific iodinated nitropyridine carbamate, condensation reactions must be carefully controlled to preserve sensitive functional groups (iodo and nitro).
  • Purification typically involves vacuum distillation to remove unreacted starting materials and byproducts without decomposing the carbamate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step nucleophilic substitutions and carbamate formation. For example, analogous carbamate syntheses employ bases like sodium carbonate or DBU to deprotonate intermediates and facilitate coupling reactions . The nitro and iodo groups on the pyridine ring may require protection during synthesis to prevent side reactions. Reaction temperatures (0–25°C) and solvent polarity (DMF, THF) critically affect regioselectivity and yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this carbamate derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethoxycarbonyl group shows characteristic signals at δ ~1.3 ppm (CH₃) and δ ~4.2 ppm (OCH₂CH₃). The pyridine ring’s 3-iodo and 5-nitro substituents deshield adjacent protons, leading to distinct splitting patterns .
  • IR : Stretching frequencies for C=O (carbamate: ~1700 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS can distinguish isotopic patterns (e.g., iodine’s [M+2] peak) and verify molecular ion integrity .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The nitro group and carbamate linkage are prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DMSO-d6) under nitrogen atmosphere minimizes degradation. Stability studies using HPLC-PDA at intervals (0, 7, 30 days) are advised to monitor decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 3-iodo-5-nitropyridin-2-yl moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- or 4-positions, while the iodo substituent serves as a leaving group in Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity. Experimental validation via palladium-catalyzed coupling with aryl boronic acids is recommended .

Q. What strategies address contradictory crystallographic and computational data regarding the carbamate’s conformation?

  • Methodological Answer : X-ray crystallography (e.g., CCDC data) reveals the dihedral angle between the carbamate and pyridine ring (~62–138°), while molecular dynamics simulations (AMBER) may show dynamic flexibility. Discrepancies arise from crystal packing forces vs. gas-phase calculations. Hybrid QM/MM methods reconcile these by incorporating solvent effects .

Q. How can the compound’s potential as a protease inhibitor be evaluated, given its structural analogs?

  • Methodological Answer : Docking studies (AutoDock Vina) using the carbamate’s electrophilic carbonyl as a warhead can predict binding to serine proteases. In vitro assays (e.g., fluorogenic substrate hydrolysis with trypsin/chymotrypsin) quantify IC₅₀ values. Structural analogs with trifluoromethyl or thiazole groups show enhanced inhibitory activity .

Q. What role does the ethoxycarbonyl group play in modulating bioavailability?

  • Methodological Answer : The ethoxycarbonyl group increases lipophilicity (logP ~2.5), improving membrane permeability. However, esterase-mediated hydrolysis in vivo may reduce stability. Prodrug strategies (e.g., replacing ethoxy with pivaloyloxymethyl) can enhance metabolic resistance. Parallel artificial membrane permeability assays (PAMPA) and liver microsome studies validate these modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate

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